molecular formula C7H11ClN2O B14854693 N-[[4-(Chloromethyl)-1,3-oxazol-2-YL]methyl]-N,N-dimethylamine CAS No. 1393584-84-3

N-[[4-(Chloromethyl)-1,3-oxazol-2-YL]methyl]-N,N-dimethylamine

Cat. No.: B14854693
CAS No.: 1393584-84-3
M. Wt: 174.63 g/mol
InChI Key: LBEYXXFDHJKNGY-UHFFFAOYSA-N
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Description

N-[[4-(Chloromethyl)-1,3-oxazol-2-YL]methyl]-N,N-dimethylamine is a chemical compound with a complex structure that includes an oxazole ring, a chloromethyl group, and a dimethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(Chloromethyl)-1,3-oxazol-2-YL]methyl]-N,N-dimethylamine typically involves the chloromethylation of an oxazole derivative followed by amination. One common method involves the reaction of 4-(Chloromethyl)-1,3-oxazole with N,N-dimethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts such as zinc chloride or iron chloride can enhance the efficiency of the chloromethylation step .

Chemical Reactions Analysis

Types of Reactions

N-[[4-(Chloromethyl)-1,3-oxazol-2-YL]methyl]-N,N-dimethylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can produce oxazole N-oxides .

Scientific Research Applications

N-[[4-(Chloromethyl)-1,3-oxazol-2-YL]methyl]-N,N-dimethylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[[4-(Chloromethyl)-1,3-oxazol-2-YL]methyl]-N,N-dimethylamine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to modifications that affect their function. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific reactivity and binding properties. This makes it a valuable tool in synthetic chemistry and a potential candidate for drug development and materials science applications .

Properties

CAS No.

1393584-84-3

Molecular Formula

C7H11ClN2O

Molecular Weight

174.63 g/mol

IUPAC Name

1-[4-(chloromethyl)-1,3-oxazol-2-yl]-N,N-dimethylmethanamine

InChI

InChI=1S/C7H11ClN2O/c1-10(2)4-7-9-6(3-8)5-11-7/h5H,3-4H2,1-2H3

InChI Key

LBEYXXFDHJKNGY-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=NC(=CO1)CCl

Origin of Product

United States

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